2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate
Description
2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a methoxy group, and a chloro substituent on a benzenesulfonate backbone. Its distinct functional groups make it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C16H16ClNO5S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
(2-acetamidophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16ClNO5S/c1-10-8-15(22-3)16(9-12(10)17)24(20,21)23-14-7-5-4-6-13(14)18-11(2)19/h4-9H,1-3H3,(H,18,19) |
InChI Key |
GGNZJLYFHQMIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate typically involves multiple steps. One common method includes the acetylation of 2-aminophenol followed by sulfonation and chlorination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate
- 2-(Acetylamino)phenyl 5-chloro-4-methylbenzenesulfonate
- 2-(Acetylamino)phenyl 2-methoxy-4-methylbenzenesulfonate
Uniqueness
The uniqueness of 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
